Balanced Lipophilicity (LogP 4.36) vs. Bromo and Methyl Analogs for Improved Permeability and Solubility
The predicted ACD/LogP of 4-Chloro-4'-methoxybiphenyl is 4.36, which is significantly lower than that of the 4-bromo analog (LogP 4.70) and the 4-chloro-4'-methyl analog (LogP 5.01), yet higher than the non-halogenated 4-methoxybiphenyl (cLogP 3.56) [1]. This places the compound in an optimal lipophilicity range that balances cell membrane permeability with aqueous solubility, crucial for minimizing off-target binding and improving bioavailability in drug candidates.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 4.36 |
| Comparator Or Baseline | 4-Bromo-4'-methoxybiphenyl: ACD/LogP 4.70; 4-Chloro-4'-methylbiphenyl: ACD/LogP 5.01; 4-Methoxybiphenyl: cLogP 3.56 |
| Quantified Difference | ΔLogP = -0.34 vs. Br-analog; ΔLogP = -0.65 vs. methyl analog; ΔLogP = +0.80 vs. non-halogenated analog |
| Conditions | Predicted ACD/LogP values generated by ACD/Labs Percepta Platform (v14.00) for three compounds; cLogP for 4-methoxybiphenyl. |
Why This Matters
This balance is critical for medicinal chemists optimizing lead compounds, as a LogP close to 4 indicates better permeability than the methoxy-only analog and lower lipophilicity-related toxicity risks than the bromo or methyl analogs.
- [1] Maybridge ChemExpert Database. 4-Methoxybiphenyl (613-37-6). cLogP: 3.558. View Source
